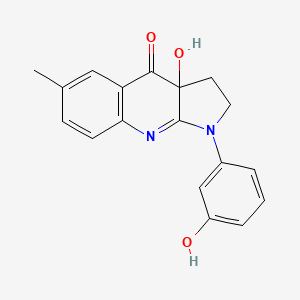

(S)-3'-hydroxy Blebbistatin

Description

Myosin II as a Fundamental Molecular Motor in Eukaryotic Cells

Myosin II is a crucial member of the myosin superfamily of motor proteins, which are responsible for actin-based motility in eukaryotic cells. wikipedia.org These proteins convert the chemical energy from ATP hydrolysis into mechanical force, driving a vast array of cellular processes. researchgate.netfrontiersin.org Myosin II is structured as a dimer with two heavy chains and two pairs of light chains. Each heavy chain features a globular head domain at its N-terminus, which contains the sites for ATP and actin binding and is responsible for generating force. nih.govnih.gov This is followed by a long tail region that forms a coiled-coil structure, allowing the molecules to self-assemble into bipolar filaments. nih.gov

These bipolar filaments are the functional units of Myosin II, capable of pulling oppositely oriented actin filaments past each other. nih.gov This fundamental action underlies critical cellular activities such as cytokinesis (the final stage of cell division), cell migration, and the maintenance of cell shape and adhesion. researchgate.netfrontiersin.org The protein exists in several isoforms, including non-muscle myosin II (NMII) paralogs (NM2A, NM2B, and NM2C), which have distinct but sometimes overlapping roles in these essential cellular functions. nih.gov

Significance of Small Molecule Inhibitors in Dissecting Myosin II Function

The study of the dynamic processes mediated by Myosin II has been greatly advanced by the use of small molecule inhibitors. These chemical tools offer a way to acutely and often reversibly perturb protein function, allowing researchers to observe the direct consequences of inhibiting Myosin II activity in living cells and in vitro systems. nih.gov This approach provides temporal and spatial control that can be difficult to achieve with genetic methods alone. caymanchem.com By selectively blocking the ATPase activity of Myosin II, inhibitors have been instrumental in elucidating its role in complex events like cell division, migration, and tissue organization. nih.govacs.org The development of potent and selective myosin inhibitors is not only crucial for basic research but also holds potential for therapeutic interventions in diseases where Myosin II function is dysregulated. tandfonline.comnih.gov

Limitations of First-Generation Myosin II Inhibitors (e.g., (S)-Blebbistatin)

(S)-Blebbistatin has been a widely used and invaluable tool for studying Myosin II. acs.org It is a selective, cell-permeable inhibitor that targets the ATPase activity of non-muscle myosin IIA and IIB. caymanchem.comcaymanchem.com Its mechanism involves binding to a hydrophobic pocket on the myosin motor domain, trapping it in a state that has a low affinity for actin and preventing the release of inorganic phosphate (B84403), which is a critical step in the force-generating power stroke. nih.gov

However, the utility of (S)-Blebbistatin is hampered by several significant drawbacks:

Phototoxicity: Upon illumination with blue light (wavelengths between 450-490 nm), (S)-Blebbistatin can become toxic to cells. caymanchem.comnih.gov This light-induced toxicity is thought to arise from the generation of cytotoxic intermediates as the molecule degrades. caymanchem.comnih.gov

Photo-instability: Exposure to the same wavelengths of light that cause phototoxicity also leads to the degradation of (S)-Blebbistatin into a pharmacologically inactive product. nih.govwikipedia.org This makes it unsuitable for long-term live-cell imaging experiments that utilize common fluorescent proteins like GFP. wikipedia.org

Inherent Fluorescence: (S)-Blebbistatin itself is fluorescent, which can interfere with imaging studies by creating background noise and confounding the interpretation of results from fluorescent biosensors. nih.govresearchgate.net Its precipitates can also appear as fluorescent hotspots. researchgate.net

Low Water Solubility: The compound has poor solubility in aqueous buffers, which can lead to precipitation at concentrations required for effective inhibition, further complicating its application in biological assays. researchgate.netnih.gov

These limitations can mask the specific effects of Myosin II inhibition and introduce experimental artifacts, necessitating the development of improved alternatives. researchgate.net

Rationale for the Development of Improved Myosin II Inhibitor Analogs

The significant drawbacks of (S)-Blebbistatin prompted a search for new analogs with more favorable properties for research applications. acs.orgresearchgate.net The goal was to create compounds that retained the potent and selective inhibitory activity against Myosin II while overcoming the issues of phototoxicity, fluorescence, and poor solubility. acs.org A chemical optimization campaign focusing on modifying the blebbistatin scaffold led to the synthesis of several new derivatives. researchgate.netnih.gov

One of the successful outcomes of this effort was the development of (S)-3'-hydroxy Blebbistatin. researchgate.net By adding a hydroxyl group to the D-ring of the blebbistatin structure, researchers aimed to increase the compound's polarity and, consequently, its water solubility. researchgate.net This modification proved successful, resulting in a molecule with significantly improved properties that make it a superior research tool for investigating the multifaceted roles of Myosin II. researchgate.netnih.gov

This compound: A Superior Myosin II Inhibitor

A key achievement in the quest for better Myosin II inhibitors was the creation of this compound. This analog was specifically designed to address the major shortcomings of its parent compound, (S)-Blebbistatin.

Research Findings and Improved Properties

The introduction of a hydroxyl group at the 3'-position of the D-ring resulted in a compound with significantly enhanced characteristics for research purposes. researchgate.net

Increased Water Solubility: this compound demonstrates a 30-fold higher water solubility compared to (S)-Blebbistatin. researchgate.netnih.gov This improved solubility minimizes the formation of precipitates in aqueous solutions, allowing for more reliable and reproducible experimental outcomes. researchgate.net

Reduced Fluorescence Interference: A significant advantage of this compound is that it does not cause interference in fluorescence-based readouts. researchgate.netnih.gov While some D-ring modified analogs are non-fluorescent, the addition of the 3'-hydroxy group effectively decreases the inherent fluorescence, preventing the artifacts that plague studies using the original blebbistatin. caymanchem.comresearchgate.net

Retained Potency: Importantly, the modifications that improved its physicochemical properties did not come at the cost of its primary function. This compound preserves the potent inhibitory activity against Myosin II, ensuring its effectiveness as a research tool. researchgate.net

These improvements establish this compound as a superior alternative for studying Myosin II, particularly in sensitive applications like live-cell fluorescence microscopy. researchgate.netnih.gov

Comparative Data of Myosin II Inhibitors

The table below summarizes the key properties of this compound in comparison to the first-generation inhibitor, (S)-Blebbistatin.

| Feature | (S)-Blebbistatin | This compound | Reference(s) |

| Primary Target | Non-muscle Myosin II ATPase | Non-muscle Myosin II ATPase | caymanchem.comresearchgate.net |

| Water Solubility | Low (approx. 7-11 µM in 0.1% DMSO) | ~30-fold higher than (S)-Blebbistatin | researchgate.net |

| Phototoxicity | Yes, upon blue light exposure | Less phototoxic | caymanchem.comnih.govresearchgate.net |

| Inherent Fluorescence | Yes, interferes with GFP/FRET | Decreased fluorescence, no interference in readouts | nih.govresearchgate.netnih.gov |

| Photo-instability | Yes, degrades in blue light | More stable | caymanchem.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3a-hydroxy-1-(3-hydroxyphenyl)-6-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-11-5-6-15-14(9-11)16(22)18(23)7-8-20(17(18)19-15)12-3-2-4-13(21)10-12/h2-6,9-10,21,23H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXUBBKNTWQDFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC(=CC=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Synthetic Pathways of S 3 Hydroxy Blebbistatin

Chemical Optimization Campaigns of the Blebbistatin Scaffold

(S)-blebbistatin, while a potent and specific inhibitor of non-muscle myosin II ATPase activity, possesses several deficiencies that limit its utility as a research tool. nih.gov These drawbacks include low water solubility, photolability, and inherent fluorescence, which can interfere with imaging studies and lead to phototoxic effects. nih.govrsc.org These limitations prompted chemical optimization campaigns aimed at modifying the blebbistatin scaffold to produce derivatives with superior physicochemical properties. nih.govmalnalab.hu

Initial structure-activity relationship (SAR) studies revealed that modifications to the A- and C-rings of the blebbistatin scaffold often resulted in a significant decrease in inhibitory activity. malnalab.hu Consequently, research efforts shifted towards the D-ring, which appeared more amenable to chemical alterations without compromising the molecule's inhibitory function. malnalab.hunih.gov The primary goals of these optimization efforts were to enhance water solubility, reduce fluorescence and phototoxicity, and maintain or improve myosin II inhibitory potency. nih.govmalnalab.hu

Improved Synthetic Methodologies for D-Ring Modified Analogs

The synthesis of D-ring modified blebbistatin analogs required the development of robust and efficient synthetic pathways. An improved method involves a two-step, one-pot procedure for the intramolecular ring closure of amidines and subsequent α-hydroxylation of the resulting quinolone intermediates. core.ac.uk This enhancement has been shown to increase both the yield and the enantiomeric excess of the final product compared to previous two-pot procedures. core.ac.uk

For instance, the synthesis of (S)-benzo[c']blebbistatin, a D-ring modified analog, was achieved starting from 2-bromonaphthalene. researchgate.net A key step in this synthesis was the CuI-catalyzed N-arylation of 2-pyrrolidinone, which was optimized by using N,N'-dimethylethylenediamine as a ligand to achieve an excellent yield. core.ac.ukresearchgate.net These improved methodologies were crucial for creating a library of D-ring modified analogs for further study. nih.govcore.ac.uk

Identification of (S)-3'-hydroxy Blebbistatin through Derivatization

Through a systematic derivatization of the D-ring, researchers prepared a series of polar analogs of (S)-blebbistatin. nih.govrsc.org Among these, this compound was identified as a particularly promising compound. nih.gov The introduction of a hydroxyl group at the 3'-position of the D-ring had the desired effect of significantly increasing the compound's polarity and, consequently, its water solubility.

Biochemical evaluations revealed that this compound retains the potent myosin II inhibitory activity of the parent compound. nih.gov Crucially, it exhibits a 30-fold higher water solubility than (S)-blebbistatin and does not interfere with fluorescence readouts, addressing two of the major drawbacks of the original molecule. nih.govrsc.orgrsc.org These superior properties make this compound a more reliable and versatile tool for studying the roles of myosin II in various cellular processes. nih.govrsc.org

The table below summarizes the key properties of this compound compared to its parent compound, (S)-blebbistatin.

| Property | (S)-blebbistatin | This compound |

| Myosin II Inhibition | Potent Inhibitor | Potent Inhibitor |

| Water Solubility | Low (6.18 ± 0.08 μM in PBS with 2% DMSO) rsc.org | ~30-fold higher than (S)-blebbistatin nih.govrsc.orgrsc.org |

| Fluorescence | Interferes in fluorescence readouts nih.govrsc.org | Does not cause interference nih.govrsc.orgrsc.org |

| Phototoxicity | Phototoxic nih.govrsc.org | Less phototoxic caymanchem.com |

Comparative Analysis of Synthesis Pathways for Blebbistatin Derivatives

The synthesis of various D-ring modified blebbistatin derivatives has allowed for a comparative analysis of different synthetic strategies. The general approach involves the preparation of substituted anilines which are then used to form amidines. These amidines undergo an intramolecular cyclization to form the core quinolone structure, which is then hydroxylated to yield the final blebbistatin analog. core.ac.ukresearchgate.net

An improved one-pot procedure, which combines the intramolecular ring closure and α-hydroxylation steps, has been shown to be more efficient for the synthesis of the blebbistatin scaffold, providing higher yields and better enantioselectivity. core.ac.uk However, the synthesis of certain analogs with more complex D-ring substitutions can present unique challenges. For example, the synthesis of (S)-benzo[c']blebbistatin required specific optimization of the N-arylation step to achieve a high yield. core.ac.ukresearchgate.net The choice of synthetic pathway is therefore dependent on the specific D-ring modification being targeted, with a trade-off between the generality of the method and the efficiency for a particular analog. The development of these varied synthetic routes has been instrumental in expanding the library of blebbistatin derivatives available for biological evaluation. nih.govcore.ac.uk

The table below outlines a general synthetic scheme for D-ring modified blebbistatin analogs.

| Step | Description | Key Reagents and Conditions |

| 1. Amidine Formation | Reaction of a substituted aniline (B41778) with a pyrrolidinone derivative. | POCl₃, CH₂Cl₂ core.ac.ukresearchgate.net |

| 2. Intramolecular Cyclization | Ring closure of the amidine to form a quinolone intermediate. | LiHMDS, THF core.ac.ukresearchgate.net |

| 3. α-Hydroxylation | Introduction of the hydroxyl group at the 3a-position. | core.ac.ukresearchgate.net |

| 4. (Optional) Deprotection | Removal of any protecting groups on the D-ring. | Varies depending on the protecting group. |

Molecular Mechanism of Action of S 3 Hydroxy Blebbistatin

Inhibition of Myosin II ATPase Activity

(S)-3'-hydroxy Blebbistatin functions as a potent inhibitor of the magnesium-ATPase (Mg-ATPase) activity of myosin II. nih.govmedchemexpress.com This inhibition is not competitive with ATP binding. nih.gov Instead, the molecule targets a specific conformational state of the myosin motor domain during its enzymatic cycle. nih.gov By arresting the cycle, it prevents the conversion of chemical energy from ATP hydrolysis into mechanical force. The inhibitory action is reversible. caymanchem.comcaymanchem.com

The inhibitory mechanism of the blebbistatin scaffold is highly specific to a particular step in the ATPase pathway. Research demonstrates that blebbistatin preferentially binds to the myosin-ADP-phosphate (ADP·Pi) complex. nih.gov This intermediate state forms after ATP binds to the myosin head and is hydrolyzed into ADP and an inorganic phosphate (B84403) (Pi), but before the phosphate is released. The inhibitor binds to a pocket located between the nucleotide-binding region and the actin-binding cleft of the myosin head. nih.gov This binding stabilizes the myosin in this specific intermediate conformation. nih.gov

A direct consequence of the binding of the inhibitor to the myosin-ADP-Pi complex is a significant reduction in the rate of phosphate release. nih.gov The release of Pi is the critical step that triggers the "power stroke," where the myosin head, strongly bound to actin, changes its conformation to generate force. By slowing down phosphate release, the inhibitor effectively traps the myosin head in a state with low affinity for actin. nih.govselleckchem.com Kinetic studies on non-muscle myosin IIB have shown that blebbistatin blocks Pi release, which in turn greatly reduces the apparent affinity of the myosin head for actin in the presence of ATP. nih.gov

By stabilizing the myosin-ADP-Pi intermediate and inhibiting phosphate release, this compound effectively locks myosin II heads in a product complex that exhibits low affinity for actin. nih.govselleckchem.com This prevents the myosin from strongly binding to actin filaments to form the cross-bridges necessary for force generation. nih.govbiologists.com Consequently, the inhibitor blocks myosin II function by maintaining it in an actin-detached state, leading to the relaxation of actomyosin (B1167339) myofilaments. nih.govwikipedia.orgglpbio.com

Impact on Phosphate Release Kinetics

Myosin Isoform Selectivity Profile

The inhibitory activity of the blebbistatin family of compounds is selective for class II myosins. ncats.io While this compound was developed as a myosin II inhibitor, its detailed isoform selectivity profile is understood through the extensive characterization of its parent compound, (-)-blebbistatin. medchemexpress.comaxonmedchem.com It does not significantly inhibit myosins from other classes, such as I, V, and X. selleckchem.comncats.io

This compound is an effective inhibitor of non-muscle myosin IIA (NMIIA) and non-muscle myosin IIB (NMIIB), which are crucial for cellular processes like cytokinesis, cell migration, and maintenance of cell shape. caymanchem.comcaymanchem.comncats.io The parent compound, (-)-blebbistatin, rapidly and reversibly inhibits the Mg-ATPase activity of both NMIIA and NMIIB from various species. caymanchem.comcaymanchem.comnih.gov

In addition to non-muscle isoforms, the blebbistatin scaffold is a potent inhibitor of striated muscle myosin II, which includes both skeletal and cardiac muscle myosins. wikipedia.orgncats.ionih.gov This activity underlies its effect of stopping the contraction of skeletal and heart muscle at the organ level. wikipedia.org Interestingly, smooth muscle myosin II, despite its high homology to non-muscle myosin II, is only poorly inhibited by blebbistatin. nih.govacs.org

Inhibitory Profile of (-)-Blebbistatin (Parent Compound)

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of the parent compound, (-)-blebbistatin, against various myosin II isoforms, illustrating its selectivity.

| Myosin Isoform | Species/Type | IC₅₀ (µM) |

| Non-muscle Myosin IIA | Vertebrate | 0.5 - 5 |

| Non-muscle Myosin IIB | Vertebrate | 0.5 - 5 |

| Striated Muscle Myosin II | Skeletal & Cardiac | 0.5 - 5 |

| Smooth Muscle Myosin II | Vertebrate | ~80 |

Data sourced from multiple studies on the parent compound, (-)-blebbistatin. nih.govacs.org

Differential Activity Towards Smooth Muscle Myosin

This compound, like its parent compound (S)-Blebbistatin, exhibits a notable differential inhibitory activity towards various myosin II isoforms, with a particularly lower potency against smooth muscle myosin (SMM). While it is a recognized inhibitor of non-muscle and skeletal muscle myosin II, its effect on the ATPase activity of smooth muscle myosin is considerably weaker. caymanchem.com

Research findings indicate that the inhibitory concentration required for smooth muscle myosin is significantly higher than for other myosin II isoforms. Specifically, this compound has been reported to inhibit smooth muscle myosin with a half-maximal inhibitory concentration (IC50) of 80 µM. caymanchem.combiomol.com This is substantially higher than the low micromolar or even sub-micromolar concentrations at which blebbistatin derivatives typically inhibit non-muscle and skeletal muscle myosins. researchgate.netresearchgate.net

This reduced sensitivity of smooth muscle myosin to blebbistatin and its derivatives is a well-documented phenomenon. nih.govacs.org For instance, studies on the parent compound, (S)-Blebbistatin, have consistently shown it to be a less effective inhibitor of smooth muscle myosin compared to other myosin IIs. researchgate.netacs.org The structural and kinetic differences in the ATPase domain of smooth muscle myosin are believed to account for this lower affinity. The addition of the 3'-hydroxy group to the blebbistatin scaffold, while improving physicochemical properties like solubility and photostability, appears to retain the fundamental inhibitory profile and selectivity of the original molecule. caymanchem.com

Table 1: Inhibitory Activity of this compound on Smooth Muscle Myosin

| Compound | Myosin Isoform | IC50 Value |

|---|---|---|

| This compound | Smooth Muscle Myosin | 80 µM |

Lack of Modulation of Unconventional Myosins (e.g., Myosin I, V, X)

A key characteristic of the blebbistatin family of inhibitors, which is retained by this compound, is their high specificity for myosin II. Extensive studies on the parent compound, (S)-Blebbistatin, have demonstrated that it does not significantly inhibit the activity of unconventional myosins. wikipedia.orgnih.gov

Specifically, members of the myosin I, V, and X classes are not modulated by blebbistatin, even at high concentrations. nih.govbeilstein-institut.de Research has shown that (±)-blebbistatin did not inhibit these unconventional myosins to any significant degree at concentrations up to 100 µM. beilstein-institut.de This specificity is a critical feature, as it allows researchers to probe the functions of myosin II without confounding effects from the inhibition of other myosin classes involved in different cellular processes.

Given that this compound was developed to improve the research tool properties of the original molecule while "retaining the activity of (–)-blebbistatin," it follows that it maintains this lack of interaction with unconventional myosins. caymanchem.com The modification on the D-ring of the blebbistatin scaffold was not intended to alter the core mechanism of action or the target specificity, which is directed at the ATPase cycle of myosin II. nih.gov Therefore, this compound is considered a specific inhibitor of myosin II, without significant effects on the motor activity of unconventional myosins such as myosin I, V, or X. wikipedia.orgnih.gov

Table 2: Specificity of Blebbistatin Against Unconventional Myosins

| Compound Family | Myosin Class | Activity |

|---|---|---|

| Blebbistatins | Myosin I | Not Inhibited |

| Blebbistatins | Myosin V | Not Inhibited |

| Blebbistatins | Myosin X | Not Inhibited |

Advanced Research Tool Properties of S 3 Hydroxy Blebbistatin

Enhanced Aqueous Solubility in Comparison to (S)-Blebbistatin

A significant drawback of (S)-Blebbistatin is its poor solubility in aqueous buffers, which complicates its use in cellular assays and can lead to the formation of fluorescent precipitates. researchgate.netnih.gov The introduction of a hydroxyl group to the D-ring of the blebbistatin scaffold in (S)-3'-hydroxy Blebbistatin markedly improves its polar nature. researchgate.net Research has demonstrated that this compound exhibits a 30-fold higher water solubility than (S)-Blebbistatin. researchgate.netnih.gov While the steady-state solubility of (S)-Blebbistatin in aqueous buffers is approximately 7–11 μM, the modification in this compound significantly increases this value, facilitating its handling and application in experimental settings. researchgate.net This enhanced solubility minimizes the risk of precipitation, which can otherwise cause artifacts and interfere with experimental readouts. researchgate.netcore.ac.uk

Table 1: Comparative Aqueous Solubility

| Compound | Relative Aqueous Solubility |

|---|---|

| (S)-Blebbistatin | 1x |

| This compound | 30x |

This table illustrates the significant increase in aqueous solubility of this compound compared to the parent compound. researchgate.netnih.gov

Improved Photostability and Reduced Photoinactivation Under Blue Light

(S)-Blebbistatin is notoriously photolabile, particularly when exposed to the blue light (450-490 nm) commonly used in fluorescence microscopy. caymanchem.comchemscene.com This exposure leads to the degradation of the compound into inactive and cytotoxic intermediates, limiting its use in long-term live-cell imaging studies. caymanchem.com this compound was specifically designed to address this issue. researchgate.netnih.gov The addition of the 3'-hydroxy group confers greater stability, making it less susceptible to photoinactivation and phototoxicity during imaging experiments. caymanchem.com This improved photostability ensures that the compound remains active and less harmful to cells throughout the duration of an experiment, providing more reliable and consistent data. researchgate.netcore.ac.uk

Minimized Interference in Fluorescence Readouts and Live Cell Imaging Applications

A major challenge with (S)-Blebbistatin is its intrinsic fluorescence, which can interfere with the signals from fluorescent proteins (like GFP) and other probes used in live-cell imaging. researchgate.netnih.gov Furthermore, its low solubility can lead to the formation of fluorescent aggregates, creating hotspots that can be mistaken for genuine biological signals. researchgate.net this compound exhibits reduced intrinsic fluorescence, and its higher solubility prevents the formation of interfering precipitates. researchgate.netnih.govcaymanchem.com These characteristics make it a much cleaner tool for fluorescence-based assays, as it provides a better signal-to-noise ratio and eliminates a significant source of potential artifacts. researchgate.netcellculturedish.com Consequently, it is a superior alternative for sophisticated imaging applications that demand high clarity and precision. researchgate.net

Retention of Myosin II Inhibitory Potency

Despite the structural modification to improve its physicochemical properties, this compound retains the potent and selective inhibitory activity against non-muscle myosin II that is characteristic of its parent compound. researchgate.netcaymanchem.com Like (S)-Blebbistatin, it targets the ATPase activity of several non-muscle myosin II isoforms with IC50 values typically in the low micromolar range. caymanchem.comnih.gov It effectively blocks critical cellular processes regulated by myosin II, such as cytokinesis and cell migration. caymanchem.com The conservation of inhibitory potency, combined with its improved properties, solidifies the position of this compound as a preferred tool for studying the function of myosin II in living cells. researchgate.netnih.gov

Table 2: Myosin II Inhibitory Potency

| Myosin Isoform | (S)-Blebbistatin IC50 (µM) | This compound |

|---|---|---|

| Non-muscle Myosin IIA/IIB | 0.5 - 5 | Potency retained |

This table shows that this compound maintains a similar inhibitory potency against non-muscle myosin II as the original (S)-Blebbistatin. researchgate.netcaymanchem.com

Structural Biology and Computational Investigations

Elucidation of the Binding Site within the Myosin II Motor Domain

The inhibitory action of (S)-3'-hydroxy Blebbistatin is predicated on its ability to bind to a specific, allosteric site on the myosin II motor domain. nih.gov

Molecular simulations and structural data have identified the binding site of Blebbistatin within a distinct aqueous cavity of the myosin head. researchgate.netnih.govsemanticscholar.org This pocket is strategically located between the nucleotide-binding site and the actin-binding cleft. researchgate.netnih.govsemanticscholar.org By occupying this cleft, the inhibitor allosterically prevents the release of phosphate (B84403) from the active site. nih.gov This action effectively traps the myosin in a state with low affinity for actin, thereby inhibiting its motor function. nih.govsemanticscholar.org The inhibitor binds near the apex of the myosin cleft, a region that is surprisingly one of the most conserved components across all myosin motor domains. nih.govresearchgate.net

The stability and orientation of the inhibitor within the binding pocket are governed by interactions with specific amino acid residues. Hydrogen bonds are crucial for this interaction. nih.gov Key residues identified as contributing to the binding affinity of Blebbistatin and its analogs include Gly240, Leu262, and Ser456. nih.gov The binding is stabilized by a hydrogen bonding network formed between the hydroxyl group of the (S)-enantiomer and the main chain atoms of Leu262 and Gly240. nih.gov Additionally, residues Thr474 and Tyr634 have been identified as critical for determining the specificity of Blebbistatin towards class II myosins. nih.gov

Interaction with the Aqueous Cavity Between Nucleotide Pocket and Actin-Binding Cleft

X-ray Crystallography of Myosin-Inhibitor Complexes

X-ray crystallography has provided high-resolution structural data that confirms the binding mode of Blebbistatin and its analogs to the myosin motor domain. These studies offer a static yet detailed snapshot of the protein-ligand interactions. The crystal structure of (S)-Blebbistatin bound to the Dictyostelium discoideum myosin II motor domain (S1dC) has been solved, revealing the precise orientation of the inhibitor in the allosteric pocket. nih.govresearchgate.net While a co-crystal structure with this compound specifically is not detailed in the provided results, crystallographic data for the compound itself exists, and docking studies confirm it shares the same binding mode as the parent molecule. nih.govcrystallography.net

| Compound/Complex | PDB ID | Method | Resolution | Key Findings | Reference |

|---|---|---|---|---|---|

| This compound | 7155488 (COD) | X-ray Diffraction | N/A (crystal data) | Provides unit cell dimensions and space group (P 21 21 21) for the isolated compound. | crystallography.net |

| (S)-(-)-Blebbistatin analog complexed with Dictyostelium discoideum myosin II | 3BZ7 | X-ray Diffraction | 2.00 Å | Details the binding of a Blebbistatin analog to the myosin motor domain. | rcsb.org |

| D. discoideum myosin S1dC–(S)-Blebbistatin complex | 1YV3 | X-ray Diffraction | 2.1 Å | Reveals the inhibitor bound in a cleft ~9 Å from the active site, confirming an allosteric mechanism. | nih.govresearchgate.net |

Molecular Docking and Simulation Studies

Computational methods such as molecular docking and molecular dynamics (MD) simulations complement experimental data by providing a dynamic view of the inhibitor's interaction with myosin II.

The binding of Blebbistatin and its derivatives induces significant conformational changes in the myosin II protein. A notable change is the displacement of the side chains of Leu262 and Tyr634 by approximately 3 to 4 Å, which serves to open the allosteric pocket to accommodate the inhibitor. nih.gov Studies on smooth muscle have also shown that Blebbistatin induces a conformational change in the myosin, which disrupts the arrangement of the contractile filaments. nih.gov Furthermore, the binding of Blebbistatin can stabilize a unique conformation of myosin-II where the active site P-loop is rearranged. mdpi.com While Blebbistatin is known to stabilize the pre-power stroke state, it can also induce lever priming in the myosin-ADP complex, a process previously thought to require the gamma-phosphate of ATP. mdpi.comnih.gov

Computational approaches are widely used to predict the binding affinities of inhibitors like this compound to their targets. plos.org However, simple docking scores have been shown to be insufficient for accurately differentiating between active and inactive Blebbistatin analogs. nih.gov More sophisticated methods, such as Markov state models (MSMs) built from extensive molecular dynamics simulations, have proven more effective. biorxiv.org These models account for the dynamic nature of the protein, specifically the probability of the cryptic binding pocket opening. biorxiv.org Using this approach, computationally predicted binding free energies for Blebbistatin show a strong correlation (R²=0.82) with experimental values. biorxiv.org This framework has been successfully used to make blind predictions of Blebbistatin's affinity for myosin isoforms for which experimental data was previously unavailable. biorxiv.org

| Myosin Isoform | Method | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (µM) | Reference |

|---|---|---|---|---|

| Myh7b | MSM-docking | -8.8 | 0.36 | biorxiv.org |

Applications of S 3 Hydroxy Blebbistatin in Cellular and Molecular Studies

Dissecting Cytoskeletal Mechanics and Actomyosin (B1167339) Dynamics

The actomyosin cytoskeleton, a dynamic network of actin filaments and myosin motors, governs cell shape, mechanics, and movement. By specifically inhibiting the ATPase activity of myosin II, (S)-3'-hydroxy Blebbistatin allows researchers to probe the specific contributions of this motor protein to complex cellular events. wikipedia.orgacs.org

Cell migration is a fundamental process in development, immune response, and disease, driven by the coordinated dynamics of the cytoskeleton. Inhibition of myosin II with blebbistatin has been shown to disrupt directed cell migration in various vertebrate cells. rndsystems.com The effects can vary depending on the cell type and context; for instance, in mouse hepatic stellate cells, blebbistatin was found to promote wound-induced migration. nih.gov The inhibition of actomyosin contractility can alter the mechanical properties of cells, which has been linked to enhanced viability and chemoresistance of tumor cells in suspension under shear flow conditions. nih.gov The development of this compound provides a more reliable tool for these studies, free from the confounding artifacts of its predecessor. nih.govglpbio.cn

Cytokinesis is the final stage of cell division, where the cell physically divides into two daughter cells. This process is driven by the constriction of a contractile ring, which is rich in actin and non-muscle myosin II. nih.govfrontiersin.org Blebbistatin has been instrumental in demonstrating the critical role of myosin II's motor activity in this process. It inhibits the contraction of the cleavage furrow without preventing the assembly of the contractile ring itself. rndsystems.comacs.org Studies using blebbistatin show that while the components of the ring can still assemble at the cell equator, the force required for constriction is absent, leading to failed cytokinesis and the formation of multinucleated cells. nih.govresearchgate.net Research has established that myosin II is essential for the dynamic turnover and retention of actin within the contractile ring structure. nih.gov

Cellular blebbing is the formation of spherical membrane protrusions, often observed during cell movement, cytokinesis, and apoptosis. wikipedia.org The formation of these blebs is driven by intracellular hydrostatic pressure generated by actomyosin contraction. Blebbistatin was named for its ability to block bleb formation in melanoma cells. wikipedia.org It achieves this by inhibiting the myosin II-driven cortical contraction that pressurizes the cytoplasm and causes the plasma membrane to detach from the underlying actin cortex. wikipedia.orgrndsystems.com Consequently, this compound serves as a precise tool to study the mechanical forces and signaling pathways that regulate bleb dynamics in both normal physiological processes and pathological conditions. nih.govuni-marburg.de

Analysis of Cytokinesis and Contractile Ring Formation

Exploration of Myosin II Roles in Neuronal Biology

In the nervous system, non-muscle myosin II is a key regulator of neuronal development, structure, and plasticity. It controls the dynamic rearrangement of the actin cytoskeleton within neuronal growth cones, axons, and dendrites. nih.govmdpi.com

The establishment of neuronal polarity—the differentiation of a single axon and multiple dendrites from immature neurites—is a critical step in forming functional neural circuits. Myosin II-based contractility acts as a negative regulator of neurite outgrowth in the early stages of this process. mdpi.com Pharmacological inhibition of NMII with blebbistatin has been shown to promote the rapid growth of minor processes and stimulate the generation of new projections in human neural progenitor cells. nih.govmdpi.com This suggests that by reducing the contractile forces that create retrograde actin flow at the growth cone, the balance is shifted toward neurite extension. nih.gov

Axon guidance is the process by which neurons send out their axons to precise locations. The growth cone, a sensory-motile structure at the axon's tip, navigates the extracellular environment by responding to guidance cues. Myosin II activity is crucial for the response of neurons to inhibitory cues like chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs). nih.gov Studies have shown that inhibiting myosin II with blebbistatin allows growing neurites to overcome these inhibitory signals, promoting axon elongation and branching even on non-permissive substrates. nih.govnih.gov This effect is attributed to the altered dynamics of the actin cytoskeleton within the growth cone, where NMII inhibition reduces actin bundle severing and allows microtubules to advance, driving axon extension. mdpi.comliverpool.ac.uk

Involvement in Dendritic Spine Plasticity

This compound, as a potent inhibitor of non-muscle myosin II (NMII), plays a crucial role in the study of dendritic spine plasticity. nih.govresearchgate.net Dendritic spines are small, actin-rich protrusions on neurons that are the primary sites of excitatory synapses. biorxiv.orgnih.gov Their ability to change in shape, size, and number, a phenomenon known as structural plasticity, is fundamental to learning and memory. nih.govpnas.orgfrontiersin.org

Non-muscle myosin II, particularly the NMIIB isoform, is a key motor protein that regulates the actin cytoskeleton within these spines. researchgate.netplos.org It is essential for the maturation of dendritic spines from their immature, filopodia-like precursor forms into stable, mushroom-shaped structures. nih.govplos.org NMIIB's contractile activity helps to organize actin filaments, stabilize spine structure, and regulate the size and morphology of the postsynaptic density (PSD), a protein-dense region critical for synaptic transmission. researchgate.netplos.org

The use of NMII inhibitors like this compound allows researchers to probe the specific functions of NMII in these processes. Pharmacological inhibition of NMII has been shown to alter the motility of spines and destabilize their mature mushroom-head morphology. researchgate.net Studies have demonstrated that inhibiting NMII activity can cause mature spines to revert to a more dynamic, filopodia-like state, highlighting the motor protein's role in maintaining synaptic structure. nih.gov By preventing the contractile activity of NMII, this compound helps elucidate how mechanical forces generated by the actomyosin network contribute to the structural and functional plasticity that underlies cognitive processes. d-nb.infonih.gov

| Aspect of Dendritic Spine Plasticity | Role of Non-Muscle Myosin II (NMII) | Effect of Inhibition with this compound |

|---|---|---|

| Spine Maturation | Drives the transition from filopodia-like precursors to mature mushroom-shaped spines. nih.govplos.org | Prevents maturation, keeping spines in an immature, filopodia-like state. nih.gov |

| Spine Morphology | Maintains the stable, mushroom-head shape of mature spines by organizing the actin cytoskeleton. pnas.orgresearchgate.net | Destabilizes mushroom-head morphology, leading to irregularly shaped spines. researchgate.net |

| Postsynaptic Density (PSD) | Regulates the size, morphology, and placement of the PSD within the spine. plos.org | Leads to an elongated PSD morphology that is no longer restricted to the spine tip. plos.org |

| Synaptic Function | Contributes to the stabilization of synapses and memory formation. biorxiv.orgjneurosci.org | Impairs excitatory synaptic transmission. researchgate.net |

Facilitating Structural and Functional Studies in Muscle Physiology

This compound is a valuable tool in muscle physiology research, primarily due to its ability to selectively inhibit myosin II, the motor protein responsible for muscle contraction. sigmaaldrich.combiorxiv.org This allows for the investigation of muscle mechanics and electrophysiology at the molecular and cellular levels.

Stabilization of Myofilament Helical Order

In muscle cells, myosin heads can exist in a "super relaxed state" (SRX), an energy-conserving state where they are helically ordered along the thick filament and are not interacting with actin. wikipedia.org This state is considered an "OFF" state of the filament. sigmaaldrich.com Blebbistatin and its derivatives have been shown to stabilize this SRX state. wikipedia.org By binding to the myosin head, this compound traps it in a conformation that prevents it from binding to actin and hydrolyzing ATP, thereby locking the myofilament in this ordered, non-contractile state. sigmaaldrich.commdpi.com This property is instrumental for researchers studying the structural organization of myofilaments and the regulatory mechanisms that switch muscles between relaxed and active states.

Decoupling Excitation-Contraction in Muscle Cells

One of the most significant applications of Blebbistatin and its analogs in physiology is as an excitation-contraction (EC) uncoupling agent. sigmaaldrich.comglpbio.comnih.gov In muscle cells, electrical excitation (an action potential) triggers an increase in intracellular calcium, which in turn activates the contractile machinery (myosin-actin interaction), leading to force production and cell shortening. nih.gov This entire process is known as excitation-contraction coupling.

This compound effectively uncouples the electrical excitation from the mechanical contraction. nih.govnih.gov It inhibits the final step—the myosin-driven contraction—without significantly affecting the upstream electrical events, such as the action potential and the resulting calcium transient. nih.govnih.gov This allows researchers to study the electrophysiological properties of cardiac and skeletal muscle cells using techniques like optical mapping without the motion artifacts caused by contraction. nih.govgwu.edu The ability to isolate electrical activity from mechanical force is crucial for investigating the mechanisms of arrhythmias and other electrical dysfunctions in the heart. gwu.edu

Enhancement of Microscopy-Based Methodologies

The parent compound, (S)-Blebbistatin, has notable drawbacks that limit its use in certain research applications, particularly in fluorescence microscopy. researchgate.netcore.ac.uk It is highly sensitive to blue light (in the 450-490 nm range), which is commonly used to excite fluorescent proteins like GFP. core.ac.ukcaymanchem.com This exposure causes (S)-Blebbistatin to degrade into inactive, phototoxic products, which can damage cells and create fluorescent artifacts that interfere with imaging. researchgate.netcaymanchem.com

This compound was specifically developed to overcome these limitations. researchgate.netcaymanchem.com The addition of a hydroxyl group to the D-ring of the molecule results in a compound with superior properties for microscopy-based studies. researchgate.netcore.ac.uk

Key Improvements of this compound:

Photostability: It is significantly more stable upon exposure to blue light, preventing the formation of cytotoxic byproducts. biorxiv.orgcaymanchem.com

Reduced Fluorescence: It has decreased inherent fluorescence, minimizing interference and artifacts in imaging experiments. researchgate.netcaymanchem.com

Higher Solubility: It exhibits greater aqueous solubility, which prevents the formation of precipitates that can interfere with assays. researchgate.netcore.ac.uk

These enhancements make this compound a superior research tool for live-cell imaging and other fluorescence-based methodologies, allowing for more accurate and longer-term studies of myosin II-dependent processes without the confounding effects of phototoxicity and photoinactivation. researchgate.netcaymanchem.comresearchgate.net

| Property | (S)-Blebbistatin | This compound | Advantage for Microscopy |

|---|---|---|---|

| Photostability | Unstable in blue light (450-490 nm); degrades into toxic products. caymanchem.com | More stable in blue light. biorxiv.orgcaymanchem.com | Allows for long-term live-cell imaging without phototoxicity or compound inactivation. |

| Inherent Fluorescence | Fluorescent, which can interfere with imaging readouts. researchgate.net | Decreased fluorescence. researchgate.netcaymanchem.com | Reduces background noise and imaging artifacts for clearer results. |

| Aqueous Solubility | Low, can lead to precipitates. researchgate.netcore.ac.uk | Higher aqueous solubility. researchgate.net | Prevents interference from compound precipitates in cellular assays. |

Structure Activity Relationships and Future Directions in Analog Design

Impact of Chemical Modifications on Inhibitory Potency and Selectivity

Chemical modifications to the blebbistatin scaffold have revealed that its inhibitory activity is highly sensitive to structural changes, particularly across its A, C, and D rings. The chiral hydroxyl group on the C-ring is known to be critical for activity, as the R(+)-enantiomer is inactive. malnalab.hu This hydroxyl moiety forms key hydrogen bonds within the myosin binding pocket, anchoring the inhibitor. nih.govmalnalab.hu

Modifications of the A-ring, the methyl-substituted aromatic ring, have generally led to a decrease in inhibitory potency. researchgate.netmalnalab.hu Studies on isomeric methyl-containing analogs and other A-ring modifications suggest that this part of the scaffold is not an optimal site for alterations aimed at enhancing potency. nih.govresearchgate.netmalnalab.hu Similarly, modifications to the C-ring, such as the introduction of hydroxymethyl or allyloxymethyl groups, did not result in compounds that significantly inhibited myosin II ATPase activity. researchgate.netnih.gov

In contrast, modifications to the D-ring (the N-phenyl group) have been more successful. malnalab.hu Specifically, substitutions at the para-position have yielded analogs with retained or improved properties. malnalab.hu For example, para-nitroblebbistatin and para-aminoblebbistatin were developed to be more photostable than the parent compound. wikipedia.org However, the nitro-substitution significantly decreased affinity for nonmuscle myosin IIA (NMIIA). wikipedia.org

A key breakthrough was the development of polar analogs through D-ring modification to improve solubility. A chemical optimization campaign led to the identification of (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin. researchgate.netnih.gov These compounds exhibit a 30-fold higher water solubility compared to (S)-blebbistatin while maintaining potent myosin II inhibition, making them superior research tools. researchgate.netnih.gov The introduction of the hydroxyl group at the meta-position (3') of the D-ring successfully enhanced the compound's physicochemical properties without sacrificing its primary inhibitory function. researchgate.netmalnalab.hu

| Compound | Target | IC50 (µM) | Key Feature |

|---|---|---|---|

| (±)-Blebbistatin | Rabbit Skeletal Muscle Myosin II | 0.5 | Parent Compound (Racemic) |

| (±)-Blebbistatin | Human NMIIA | 5.1 | Parent Compound (Racemic) |

| (±)-Blebbistatin | Chicken NMIIB | 1.8 | Parent Compound (Racemic) |

| (±)-Blebbistatin | Turkey Smooth Muscle Myosin | 79.6 | Parent Compound (Racemic) |

| (S)-Nitroblebbistatin | Nonmuscle Myosin IIA | 27 | Photostable, Reduced Fluorescence |

| (S)-3'-hydroxy Blebbistatin | Myosin II | - | High Water Solubility, Retained Potency |

Data sourced from multiple studies. IC50 values can vary based on experimental conditions. The IC50 for this compound is comparable to (S)-Blebbistatin, though specific values vary across assays. researchgate.netbeilstein-institut.de

Rational Design Strategies for Novel Myosin II Inhibitors

The availability of co-crystal structures of blebbistatin bound to the myosin motor domain has, in principle, enabled the use of rational design strategies to create novel inhibitors. nih.govbeilstein-institut.deresearchgate.net These strategies aim to develop compounds with improved potency, selectivity, and drug-like properties by systematically modifying the blebbistatin scaffold or designing new ones. nih.govnih.gov

Computational methods are central to modern drug discovery and have been applied in the optimization of blebbistatin analogs. frontiersin.org Both structure-based and ligand-based design strategies have been explored, with varying degrees of success. frontiersin.orgnih.gov

Structure-based design relies on the three-dimensional structure of the target protein. For myosin II, it was initially believed that docking studies using the blebbistatin binding pocket could guide the design of more potent analogs. nih.govbeilstein-institut.de However, several studies found that standard structure-based methods, including docking with and without considering crystallographic water molecules, performed poorly in predicting the activity of new blebbistatin analogs. nih.govfrontiersin.org This suggests that the binding process is more complex than a simple lock-and-key fit and that factors like protein dynamics are crucial. frontiersin.orgbiorxiv.org More advanced computational techniques, such as molecular dynamics (MD) simulations and the use of Markov state models (MSMs), have provided deeper insights. biorxiv.orgnih.gov These studies revealed that blebbistatin binds to a "cryptic" pocket that is often closed in blebbistatin-free structures. nih.govelifesciences.org The probability of this pocket opening is a key determinant of inhibitor potency, and MSM-based docking has been shown to quantitatively predict blebbistatin binding affinities with high accuracy (R² = 0.82). biorxiv.orgelifesciences.org

Ligand-based design, which uses information from known active molecules, has also proven valuable. One study evaluated various in silico approaches and found that a ligand-based method using molecular fingerprints was effective at selecting active myosin II inhibitors from a library of blebbistatin analogs, whereas structure-based methods failed. frontiersin.orgnih.govbohrium.com This approach can identify crucial chemical features required for activity and guide the design of new compounds with a higher probability of success. frontiersin.org

A major goal in designing new myosin II inhibitors is to achieve selectivity among its different isoforms, such as non-muscle (NMII), skeletal (SkMII), and cardiac (CMII) myosins. biorxiv.orgbiorxiv.org Blebbistatin itself is a pan-myosin II inhibitor, potently blocking cardiac myosin II, which raises significant concerns about cardiotoxicity and limits its therapeutic potential. nih.govbiorxiv.org Therefore, developing inhibitors that are selective for NMII over CMII is a critical strategy for improving safety and tolerability. biorxiv.org

Rational drug design has been successfully employed to achieve this goal. A recent medicinal chemistry campaign focused on improving selectivity led to the development of a series of NMII inhibitors with significantly reduced activity against CMII. nih.govbiorxiv.org One such compound, MT-228, demonstrates a 17-fold selectivity for NMII over CMII. biorxiv.orgprobechem.com High-resolution crystal structures of MT-228 bound to myosin II revealed that this selectivity arises from a different positioning of the molecule within the binding pocket compared to blebbistatin, exploiting key sequence differences between the cardiac and non-muscle isoforms. researchgate.netnih.gov This work demonstrates that targeted modifications can effectively tune the isoform selectivity profile of myosin II inhibitors.

| Compound | Target | Inhibition (Ki, µM) | Selectivity (NMII vs. CMII) |

|---|---|---|---|

| Blebbistatin | NMIIA | 2.9 | ~0.66x (Non-selective) |

| CMII | 1.9 | ||

| MT-228 | NMII (from Cytokinesis EC50) | 1.0 | 17x |

| CMII | 17.0 |

Data for Blebbistatin and MT-228 Ki values sourced from in vitro steady-state ATPase assays. biorxiv.orgprobechem.com

Conclusion and Future Outlook

Summary of (S)-3'-hydroxy Blebbistatin's Contributions as an Advanced Research Tool

This compound has emerged as a superior research tool for investigating the roles of non-muscle myosin II, addressing several critical limitations of its parent compound, (S)-blebbistatin. researchgate.netnih.gov The primary contributions of this compound lie in its improved physicochemical properties, which enhance its utility in sophisticated biological imaging and experimental setups. nih.govcore.ac.uk

One of the most significant advancements offered by this compound is its increased water solubility. nih.govmedchemexpress.com It is reported to be 30-fold more soluble in water than (S)-blebbistatin, a property that mitigates the formation of fluorescent precipitates that can interfere with fluorescence-based assays and readouts. researchgate.netnih.gov This improved solubility is a key advantage, as the parent compound, blebbistatin, is hindered by its poor water solubility (less than 10 micromolar in aqueous buffer), which leads to the formation of insoluble, highly fluorescent aggregates. researchgate.net

Furthermore, this compound exhibits reduced phototoxicity and greater stability compared to (S)-blebbistatin. caymanchem.comglpbio.com The original blebbistatin is notoriously photolabile, especially when exposed to blue light (450-490 nm), leading to its degradation into cytotoxic intermediates. caymanchem.comnih.gov This photo-instability has been a major drawback for its use in live-cell fluorescence imaging. caymanchem.com The addition of a 3'-hydroxy group in this compound effectively decreases its inherent fluorescence while preserving its inhibitory activity against non-muscle myosin IIA and IIB. caymanchem.com This makes it a more reliable and less disruptive tool for long-term imaging studies. caymanchem.com

The development of this compound was part of a broader effort to create blebbistatin analogs with more favorable research characteristics. researchgate.netnih.gov While retaining the essential inhibitory mechanism of the original molecule, these modifications have successfully overcome significant hurdles related to cytotoxicity, phototoxicity, and fluorescence interference that often complicated the interpretation of experimental results obtained with (S)-blebbistatin. researchgate.netnih.gov

| Property | (S)-blebbistatin | This compound | Advantage of this compound |

| Water Solubility | Low (<10 µM in aqueous buffer) researchgate.net | 30-fold higher than (S)-blebbistatin nih.gov | Reduces formation of interfering precipitates. researchgate.netnih.gov |

| Phototoxicity | High, especially under blue light caymanchem.comnih.gov | Reduced caymanchem.com | More suitable for live-cell fluorescence imaging. caymanchem.com |

| Inherent Fluorescence | High, can interfere with assays researchgate.net | Decreased caymanchem.com | Less interference in fluorescence readouts. nih.govcaymanchem.com |

| Stability | Photolabile nih.gov | More stable caymanchem.com | Provides more reliable and consistent experimental results. |

| Myosin II Inhibition | Potent inhibitor nih.gov | Retains inhibitory activity caymanchem.com | Offers improved properties without sacrificing primary function. |

Identification of Remaining Research Gaps and Unanswered Questions

Despite the significant improvements offered by this compound, several research gaps and unanswered questions remain in the field of myosin II inhibition. A primary limitation is that while its properties as a research tool are enhanced, its potency is still in the micromolar range, which is considered too low for clinical relevance. nih.govresearchgate.net This highlights a need for the development of analogs with significantly enhanced potency to be considered as potential therapeutic leads. researchgate.net

A major challenge in the development of myosin II inhibitors is achieving isoform selectivity. Blebbistatin and its derivatives, including this compound, are generally non-selective inhibitors of non-muscle myosin II and also affect cardiac myosin II. researchgate.netbiorxiv.org This lack of selectivity can lead to off-target effects, particularly cardiotoxicity, which is a major barrier to therapeutic applications. biorxiv.org A significant research gap, therefore, is the rational design of inhibitors that can selectively target specific non-muscle myosin II isoforms (IIA, IIB, and IIC) over cardiac myosin II. biorxiv.org High-resolution biochemical and computational studies are needed to better understand the interactions between different myosin isoforms and inhibitors throughout the entire ATPase cycle. researchgate.net

Furthermore, while the D-ring modifications that produced this compound were successful in improving physicochemical properties, attempts to enhance potency through modifications of other parts of the blebbistatin scaffold, such as the A-ring and C-ring, have not been as fruitful. researchgate.net This suggests that our understanding of the structure-activity relationship of the blebbistatin scaffold is still incomplete and that rational design based solely on the known binding pocket architecture may be an inefficient strategy. researchgate.net

Finally, a "methodological gap" exists in the current research landscape. gradcoach.com While many studies have focused on the biochemical and cellular effects of these inhibitors, there is a need for more extensive in vivo studies to fully characterize their efficacy and safety profiles in complex biological systems. researchgate.net This includes a deeper investigation into their ADME (absorption, distribution, metabolism, and excretion) profiles and potential off-target effects in whole organisms. nih.gov

Prospects for the Development of Next-Generation Myosin II Chemical Probes

The development of this compound and other analogs has paved the way for the creation of next-generation myosin II chemical probes with even greater precision and therapeutic potential. The future of this field lies in addressing the key limitations of current inhibitors, namely potency, selectivity, and in vivo applicability. researchgate.netbiorxiv.org

A promising approach is the use of rational drug design, combining medicinal chemistry with structural biology and computational modeling, to develop highly selective inhibitors. biorxiv.org By focusing on the structural differences in the inhibitor-binding pockets of non-muscle and cardiac myosin II isoforms, it is possible to design molecules with improved selectivity, thereby reducing the risk of cardiotoxicity. researchgate.netbiorxiv.org Recent successes in developing inhibitors like MT-228, which shows a 17-fold selectivity for non-muscle myosin II over cardiac myosin II, demonstrate the feasibility of this strategy. biorxiv.org This was achieved through combined modifications to the A and D rings of the blebbistatin scaffold. biorxiv.org

Future developments will likely involve a multi-pronged approach:

Enhancing Potency: A continued exploration of the blebbistatin scaffold's structure-activity relationship is necessary to identify modifications that can significantly boost inhibitory potency into the nanomolar range, making them more viable for clinical applications. researchgate.net

Improving Drug-like Properties: Beyond potency and selectivity, next-generation probes must possess favorable drug-like properties, including high brain penetration for neurological applications, improved solubility, and metabolic stability. biorxiv.org

Targeted Applications: The development of isoform-specific inhibitors will open up new avenues for treating a wide range of diseases where specific non-muscle myosin II isoforms play a critical role, such as cancer, substance use disorders, and viral infections. nih.govbiorxiv.org

The ultimate goal is to create a toolbox of highly specific and potent myosin II inhibitors that can be used not only as precise research tools but also as effective and safe therapeutics for a variety of motility-related diseases. nih.gov The insights gained from compounds like this compound are crucial stepping stones in this ongoing endeavor.

Q & A

Q. What are the key advantages of (S)-3'-hydroxy Blebbistatin over (S)-Blebbistatin in myosin II inhibition studies?

this compound addresses critical limitations of (S)-Blebbistatin, including a 30-fold increase in aqueous solubility (reducing precipitation artifacts) and elimination of fluorescence interference under 488 nm excitation, which is critical for calcium imaging (Fluo-3/4/5F) or GFP-based assays . Its reduced phototoxicity under blue light (450–490 nm) also enhances viability in live-cell imaging .

Q. How does improved water solubility impact experimental workflows?

The higher solubility allows use of lower DMSO concentrations (≤2% vs. ≥5% for (S)-Blebbistatin), minimizing solvent-induced cellular stress. For example, in ATPase assays, this compound achieves full inhibition at 40 µM without precipitation, whereas (S)-Blebbistatin precipitates at >40 µM, confounding fluorescence readouts .

Q. What biochemical assays are suitable for comparing inhibitory efficacy between this compound and its analogs?

Use ATPase activity assays to determine IC50 values. For this compound, IC50 values are slightly higher (e.g., ~1.5 µM vs. ~1.0 µM for (S)-Blebbistatin) but retain full efficacy at saturating concentrations. Pair with fluorescence polarization assays to confirm binding affinity and specificity .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis of this compound?

Critical steps include:

- Asymmetric α-hydroxylation using Davis’ oxaziridines to achieve >98% enantiomeric excess.

- Chiral HPLC validation (e.g., Chiralpak IC-3 column, hexane/isopropanol mobile phase) to confirm purity, as residual R-enantiomers may confound mechanistic studies .

- X-ray crystallography for absolute configuration confirmation, as described for intermediates in Scheme 2 .

Q. How should researchers mitigate fluorescence interference in calcium imaging with high inhibitor concentrations?

(S)-Blebbistatin’s fluorescence artifacts arise from crystalline precipitates , not dissolved molecules. Replace it with this compound at ≤100 µM (solubility: ~300 µM vs. ~10 µM for (S)-Blebbistatin). Validate via confocal microscopy (488 nm excitation) in control experiments without fluorescent dyes .

Q. What strategies optimize yield in the synthesis of this compound?

Key improvements include:

- One-pot synthesis from amidines (83% yield, 75% enantiomeric excess) vs. traditional two-step protocols.

- Selective deprotection of allyl/cyano groups using Pd(PPh3)4 and N,N’-dimethylbarbituric acid to preserve the blebbistatin scaffold .

- Avoid zwitterionic intermediates (e.g., (S)-17) by optimizing pH during carboxylation .

Q. How can cytotoxic byproducts from light degradation be monitored in long-term live-cell studies?

Conduct UV-Vis spectroscopy (350–500 nm) to track degradation under blue light. Pair with cell viability assays (e.g., IncuCyte® apoptosis markers) to confirm reduced phototoxicity compared to (S)-Blebbistatin, which generates cytotoxic quinone methides .

Q. What novel applications does this compound enable beyond myosin II inhibition?

Preliminary studies suggest utility in antiviral research (e.g., inhibiting EqHV-8 replication in RK-13 cells) by targeting host myosin II-dependent viral entry. Validate via qPCR for viral load and immunofluorescence for myosin II colocalization .

Methodological Notes

- Storage & Stability : Store this compound in anhydrous DMSO at −20°C. Confirm integrity post-storage via 1H-NMR (aromatic proton shifts at δ 7.2–8.1 ppm) and HPLC (retention time ~12.5 min, C18 column) .

- In Vivo Models : For cardiac studies, use optical mapping with this compound to avoid motion artifacts. Dose at 10 µM in perfusate for sustained inhibition without fluorescence noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.